![molecular formula C23H21N3O6S B10809963 4-[[2-(furan-2-yl)-4,5-dioxo-1-(pyridin-3-ylmethyl)pyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B10809963.png)
4-[[2-(furan-2-yl)-4,5-dioxo-1-(pyridin-3-ylmethyl)pyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-216469, also known as Upidosin, is a selective alpha-1 adrenergic receptor antagonist. It is primarily known for its potential uroselective properties, making it a promising candidate for treating conditions related to the urinary system. The compound exhibits high affinity for the alpha-1a adrenergic receptor subtype, which is predominantly found in the prostate and lower urinary tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-216469 involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the reaction of a substituted benzene derivative with a suitable amine to form the core structure of the compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and reduction.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of WAY-216469 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and process optimization techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
WAY-216469 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
WAY-216469 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in studies involving alpha-1 adrenergic receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating conditions like benign prostatic hyperplasia and hypertension.
Industry: Utilized in the development of new pharmaceuticals targeting the urinary system.
Mechanism of Action
WAY-216469 exerts its effects by selectively binding to alpha-1 adrenergic receptors, particularly the alpha-1a subtype. This binding inhibits the action of endogenous catecholamines like norepinephrine, leading to relaxation of smooth muscle in the prostate and lower urinary tract. The inhibition of these receptors reduces muscle tone and improves urinary flow, making it effective in treating conditions like benign prostatic hyperplasia .
Comparison with Similar Compounds
Similar Compounds
Prazosin: Another alpha-1 adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.
Tamsulosin: A selective alpha-1a adrenergic receptor antagonist with similar uroselective properties.
Doxazosin: An alpha-1 adrenergic receptor antagonist used for treating hypertension and urinary retention.
Uniqueness
WAY-216469 is unique due to its high selectivity for the alpha-1a adrenergic receptor subtype, which is predominantly found in the prostate and lower urinary tract. This selectivity reduces the risk of systemic side effects and enhances its therapeutic efficacy in treating urinary conditions .
Properties
Molecular Formula |
C23H21N3O6S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
4-[[2-(furan-2-yl)-4,5-dioxo-1-(pyridin-3-ylmethyl)pyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C23H21N3O6S/c1-25(2)33(30,31)17-9-7-16(8-10-17)21(27)19-20(18-6-4-12-32-18)26(23(29)22(19)28)14-15-5-3-11-24-13-15/h3-13,20,27H,14H2,1-2H3 |
InChI Key |
UCOCHGHHXGFOFN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CO4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B10809884.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(propylsulfonyl)piperazine](/img/structure/B10809897.png)
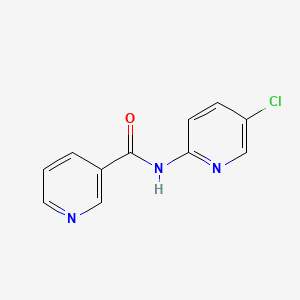
![N-(3,4-dimethylphenyl)-N-{[4-(piperidine-1-carbonyl)phenyl]methyl}methanesulfonamide](/img/structure/B10809914.png)
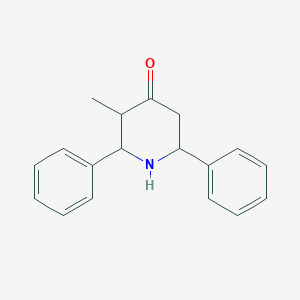
![N-(4-methylphenyl)-7-phenylbicyclo[3.1.1]heptane-6-carboxamide](/img/structure/B10809939.png)
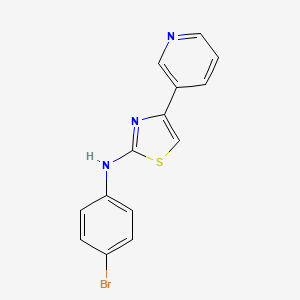
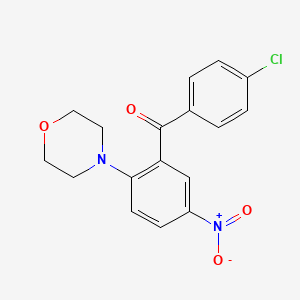
![3-[Benzyl(methyl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B10809961.png)
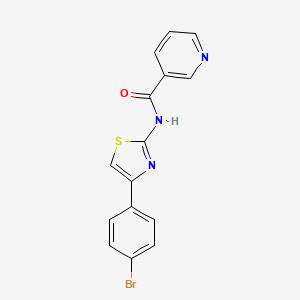
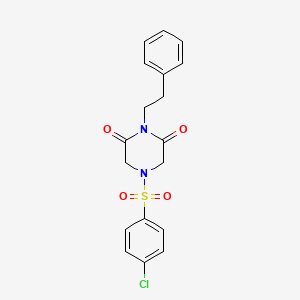
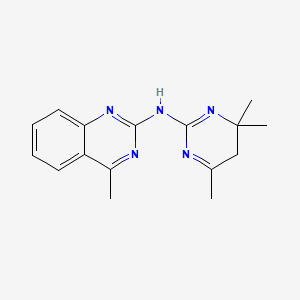
![N-[2-(difluoromethoxy)phenyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B10809993.png)
![3-{2,5-Dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}benzoic acid](/img/structure/B10809998.png)
